molecular formula C41H78NO8P B10786822 2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

Cat. No.: B10786822
M. Wt: 744.0 g/mol
InChI Key: MWRBNPKJOOWZPW-SKIDARPTSA-N
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Chemical Reactions Analysis

Types of Reactions: Phosphatidylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in lipid metabolism and cellular processes.

Common Reagents and Conditions: Common reagents used in the reactions involving phosphatidylethanolamine include cytidine diphosphate, ethanolamine, and specific enzymes . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency.

Major Products: The major products formed from the reactions of phosphatidylethanolamine include phosphatidylcholine and other phospholipids . These products play crucial roles in maintaining cell membrane structure and function.

Comparison with Similar Compounds

  • Phosphatidylcholine
  • Phosphatidylinositol
  • Phosphatidylserine

Phosphatidylethanolamine’s unique structure and functions make it a critical component of biological membranes, with diverse applications in scientific research and industry.

Properties

Molecular Formula

C41H78NO8P

Molecular Weight

744.0 g/mol

IUPAC Name

2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m0/s1

InChI Key

MWRBNPKJOOWZPW-SKIDARPTSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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